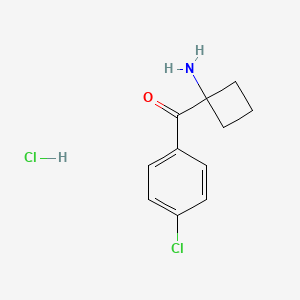
(1-Aminocyclobutyl)(4-chlorophenyl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride is a chemical compound that belongs to the class of cyclobutanamines. It is commonly used in various fields such as medical research, environmental research, and industrial research. The compound is known for its unique structure, which includes a cyclobutane ring and a chlorobenzoyl group, making it a subject of interest in scientific studies.
Vorbereitungsmethoden
The synthesis of 1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride typically involves several steps. One common method includes the reaction of 4-chlorobenzoyl chloride with cyclobutanamine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride can be compared with other cyclobutanamines and chlorobenzoyl derivatives. Similar compounds include:
1-(4-bromobenzoyl)cyclobutan-1-amine hydrochloride: Similar structure but with a bromine atom instead of chlorine.
1-(4-methylbenzoyl)cyclobutan-1-amine hydrochloride: Contains a methyl group instead of chlorine.
1-(4-nitrobenzoyl)cyclobutan-1-amine hydrochloride: Features a nitro group in place of chlorine. The uniqueness of 1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride lies in its specific chemical properties and reactivity, which make it suitable for particular applications.
Eigenschaften
Molekularformel |
C11H13Cl2NO |
|---|---|
Molekulargewicht |
246.13 g/mol |
IUPAC-Name |
(1-aminocyclobutyl)-(4-chlorophenyl)methanone;hydrochloride |
InChI |
InChI=1S/C11H12ClNO.ClH/c12-9-4-2-8(3-5-9)10(14)11(13)6-1-7-11;/h2-5H,1,6-7,13H2;1H |
InChI-Schlüssel |
OUTWWINIMZPTJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C(=O)C2=CC=C(C=C2)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


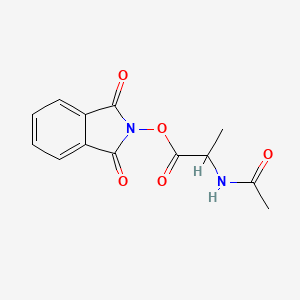
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B13481849.png)

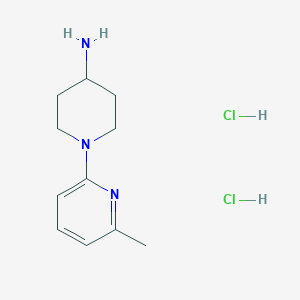
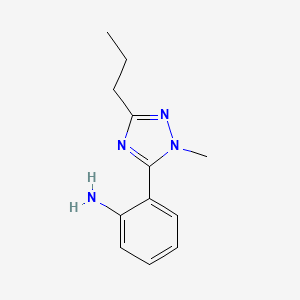
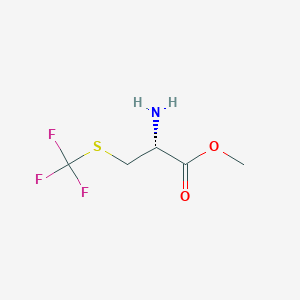
![5-[(Diethylamino)methyl]-2-methoxyaniline](/img/structure/B13481870.png)
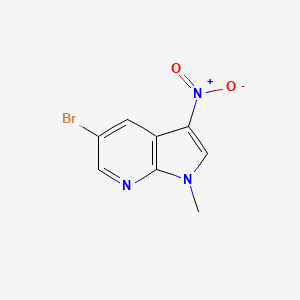
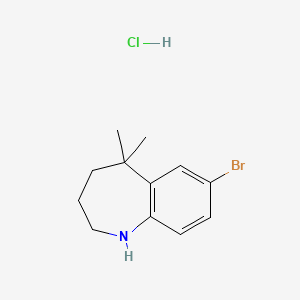
![5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13481894.png)
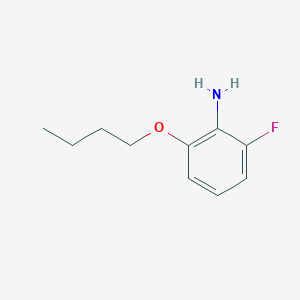
![Benzyl 4-[cyano(4-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B13481905.png)

![N-[(5-bromo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B13481926.png)
